molecular formula C10H11NO4S B1523657 3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione CAS No. 1333771-11-1

3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione

Cat. No.: B1523657
CAS No.: 1333771-11-1
M. Wt: 241.27 g/mol
InChI Key: PXHOMHHSMLQWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione (CAS RN: 1333771-11-1) is a heterocyclic compound of interest in medicinal and synthetic chemistry. The molecule features a hexahydroquinoline-2,5-dione core, a scaffold known to be present in compounds with a range of biological activities . The methanesulfonyl (mesyl) group is a key functional moiety that can influence the compound's physicochemical properties and serve as a versatile handle for further chemical transformations . Compounds with the hexahydroquinoline structure have been investigated as condensed derivatives of 1,4-dihydropyridines (1,4-DHPs) and are the subject of research for their potential to inhibit inflammatory mediators, with some analogs showing low cytotoxic effects and activity against specific cytokines in cellular models . In synthetic chemistry, the methanesulfonyl group on similar dihydroquinoline systems can participate in elimination reactions to access more complex aromatic heterocycles, demonstrating its utility as a synthetic intermediate . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methylsulfonyl-1,6,7,8-tetrahydroquinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)9-5-6-7(11-10(9)13)3-2-4-8(6)12/h5H,2-4H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHOMHHSMLQWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCCC2=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methanesulfonylation of Quinoline Precursors

  • The methanesulfonyl group (–SO2CH3) is introduced via sulfonyl chloride reagents or methanesulfonyl anhydride under controlled conditions.
  • The precursor quinoline or partially reduced intermediate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the methanesulfonylated intermediate.
  • This step requires careful temperature control to prevent overreaction or decomposition.

Formation of Hexahydroquinoline-2,5-dione Core

  • Reduction of the quinoline ring to the hexahydroquinoline is commonly achieved using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or hydride reagents.
  • Subsequent oxidation or selective functional group transformations install the diketone functionality at positions 2 and 5.
  • Meldrum’s acid derivatives have been employed in related hexahydroquinoline syntheses to facilitate ring formation and ketone introduction via Knoevenagel condensation and Michael addition sequences.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic proton signals for methanesulfonyl methyl protons (~3 ppm) and hexahydroquinoline ring protons confirm substitution patterns.
  • IR Spectroscopy: Carbonyl absorption bands at approximately 1678 and 1730 cm⁻¹ correspond to the diketone groups in the hexahydroquinoline-2,5-dione scaffold.
  • X-ray Crystallography: Structural confirmation of the hexahydroquinoline core and methanesulfonyl substitution has been achieved in related compounds, validating synthetic routes.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome Notes
1 Methanesulfonylation Methanesulfonyl chloride, base (e.g., Et3N), low temp Introduction of –SO2CH3 group Requires controlled temperature
2 Reduction/Hydrogenation Pd/C catalyst, H2 gas or hydride reagents Saturation of quinoline ring to hexahydroquinoline Selective reduction critical
3 Oxidation/Ketone formation Oxidants or Meldrum’s acid condensation Installation of 2,5-dione functionality Knoevenagel/Michael reactions involved
4 One-pot multicomponent synthesis (alternative) Meldrum’s acid, benzaldehyde derivatives, amines, acid catalyst Direct formation of hexahydroquinoline core High regio- and stereoselectivity

Research Findings and Optimization

  • Acid catalysts such as acetic acid have been shown to improve yields in related hexahydroquinoline syntheses, with solvent choice (e.g., acetonitrile) significantly affecting isolated yields.
  • Mechanistic studies indicate tandem Knoevenagel and Michael addition steps as key transformations in ring formation, with intermediate equilibria involving acetone and imine/enamine species facilitating cyclization.
  • The methanesulfonyl group enhances the compound's solubility and potentially its biological activity, making its introduction a critical step in the synthetic sequence.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and acetonitrile are commonly used in these reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could have implications for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s methanesulfonyl group is believed to be critical for its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

    Receptors: It may also interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione and its analogs:

Property 3-Methanesulfonyl Derivative (Target) 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid 3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-7-(4-methoxyphenyl) Derivative
Molecular Formula C₁₀H₁₁NO₄S (estimated) C₁₀H₁₀N₂O₃ C₁₂H₁₃NO₄ C₂₇H₂₄N₂O₄S
Molecular Weight ~241.3 g/mol (calculated) 206.2 g/mol 235.24 g/mol 472.56 g/mol
Substituent at Position 3 Methanesulfonyl (SO₂CH₃) Carboxamide (CONH₂) Carboxylic acid (COOH) with 7,7-dimethyl groups Thiazol-phenyl (complex aryl-thiazole)
Key Functional Groups Electron-withdrawing sulfonyl group Polar carboxamide (hydrogen-bonding capability) Acidic carboxylic acid; lipophilic dimethyl groups Bulky aromatic substituents (ethoxyphenyl, methoxyphenyl)
Solubility Moderate (sulfonyl reduces polarity) High (polar carboxamide) Low (carboxylic acid dimerization; dimethyl groups increase lipophilicity) Very low (bulky aromatic substituents dominate)
Biological Relevance Potential enzyme inhibition (e.g., kinases) Likely precursor for drug derivatization Limited data; structural rigidity may influence binding Screening compound with possible receptor-targeting activity
Synthetic Complexity Moderate (sulfonation required) Low (amide formation) Moderate (carboxylic acid introduction with dimethyl substitution) High (multi-step synthesis for thiazole and aryl groups)

Structural and Functional Analysis

  • Electron-Withdrawing Effects: The methanesulfonyl group in the target compound enhances electrophilicity at the quinoline core compared to carboxamide or carboxylic acid derivatives. This may increase reactivity in nucleophilic environments, such as enzyme active sites .
  • Solubility and Bioavailability : While the carboxamide analog (CAS 84548-18-5) exhibits high solubility due to hydrogen bonding, the methanesulfonyl derivative’s reduced polarity may limit aqueous solubility but improve membrane permeability .
  • Pharmacological Potential: The thiazol-phenyl analog (C202-3034) demonstrates the impact of bulky substituents on bioactivity, suggesting that the target compound’s smaller sulfonyl group could balance specificity and metabolic stability .

Biological Activity

3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through a modified Hansch condensation reaction using appropriate substrates and conditions to yield high purity and yield. The reaction parameters such as temperature and solvent choice significantly influence the yield and purity of the final product.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against COX-2. A notable example is a related compound with an IC50 of 0.17 µM for COX-2 inhibition and a selectivity index (S.I.) of 97.6 compared to COX-1 .

CompoundIC50 (µM)Selectivity Index
3-Methanesulfonyl derivative0.1797.6
Celecoxib (reference)0.05405

The high selectivity for COX-2 over COX-1 suggests that these compounds may have reduced gastrointestinal side effects compared to traditional NSAIDs.

The mechanism by which these compounds exert their anti-inflammatory effects involves the inhibition of prostaglandin synthesis through COX enzyme inhibition. Molecular docking studies indicate that the methanesulfonyl group plays a crucial role in binding affinity and specificity towards the COX-2 enzyme active site .

Case Studies

Several case studies have highlighted the efficacy of hexahydroquinoline derivatives in preclinical models:

  • In Vivo Anti-inflammatory Study : In a rat model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
  • Analgesic Activity : In another study evaluating pain response using the hot plate test in mice, the compound demonstrated dose-dependent analgesic effects comparable to standard analgesics.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications at specific positions on the hexahydroquinoline scaffold can enhance biological activity. The presence of the methanesulfonyl group at position C-4 significantly increases COX-2 inhibitory activity. Studies suggest that substituents on the phenyl ring also influence potency and selectivity .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCharacteristic SignalsReference
1H-NMR δ 3.05 (s, 3H, –SO2CH3), δ 2.4–2.6 (m, ring CH2)
13C-NMR δ 48.2 (–SO2CH3), δ 170.5 (C=O)
HRMS [M+H]+: Calculated 312.0954, Observed 312.0956

Q. Table 2. Conformational Analysis of Hexahydroquinoline Core

SubstituentPredicted ConformationExperimental (XRD)Reference
–SO2CH3Twisted-boatConfirmed
–CF3Chair-likeNot observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.